2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 676994-61-9) is a bicyclic heterocyclic compound featuring a fused naphthyridine core with a methoxy group at the 2-position and a partially saturated ring system. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. This compound is commercially available in high purity (97%) and is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research due to the naphthyridine scaffold's relevance in drug design .
Synthesis: A representative synthesis route involves hydrolysis of intermediates under acidic conditions. For example, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide was prepared via HCl-mediated hydrolysis of a precursor, yielding a colorless solid with 89% efficiency .
Properties
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-3-2-7-6-10-5-4-8(7)11-9/h2-3,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZTZWVJINYMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents to form the naphthyridine core . The reaction conditions often involve the use of catalysts such as palladium acetate and phosphonium tetrafluoroborate in solvents like cumene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial and Anticancer Properties
Research indicates that 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine exhibits notable antimicrobial and anticancer activities. The compound is believed to inhibit specific enzymes involved in DNA replication and repair mechanisms in cancer cells, making it a candidate for further drug development. Studies have shown that this compound can interact with biological targets effectively due to its structural features.
2. Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has been investigated for potential anti-inflammatory and analgesic effects. These properties suggest its viability in treating conditions associated with inflammation and pain.
3. Pharmacokinetic Studies
Ongoing pharmacokinetic studies aim to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters is crucial for assessing the compound's viability as a drug candidate.
Synthetic Applications
1. Synthesis of Analogues
The synthesis of this compound has been explored through various methods. Notably, an asymmetric synthesis approach has been developed for creating tetrahydronaphthyridine scaffolds that serve as precursors for biologically active compounds. This method involves a series of reactions including Heck-type vinylation and enantioselective transfer hydrogenation .
2. Industrial Production Techniques
For industrial applications, continuous flow reactors are often employed to optimize the yield and consistency of this compound production. This method enhances efficiency compared to traditional batch processes.
Case Study 1: Synthesis of RORγt Inverse Agonist
A recent study focused on the asymmetric synthesis of a tetrahydronaphthyridine scaffold for developing RORγt inverse agonists. The synthesis featured an atom-economical protocol that eliminated the need for chromatography or distillation purification processes. This innovative approach holds promise for large-scale manufacturing of similar compounds .
Case Study 2: Interaction with Biological Targets
Another study investigated how this compound interacts with specific enzymes involved in cell proliferation within cancer research contexts. The findings highlighted its potential as a therapeutic agent targeting cancer cell mechanisms.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells . The exact pathways and molecular targets are still under investigation, but it is known to modulate several key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations in the 1,6-Naphthyridine Core
The following table summarizes key structural analogs and their properties:
Reactivity and Functionalization
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in 2-Methoxy-THN donates electrons via resonance, stabilizing the aromatic system and directing electrophilic substitution to specific positions. In contrast, the nitro group in the 3-nitro analog withdraws electrons, increasing reactivity in reduction or nucleophilic aromatic substitution .
- The chloro derivative (2-Chloro-THN) undergoes efficient Suzuki-Miyaura coupling, enabling diversification of the naphthyridine core .
Salt Formation : Hydrochloride salts (e.g., 2-Chloro-THN·HCl) improve crystallinity and solubility in polar solvents, facilitating purification and handling .
Isomerism : The 1,7-naphthyridine isomer (2-Methyl-1,7-THN) exhibits distinct electronic and steric properties compared to the 1,6-naphthyridine scaffold, impacting ligand-receptor interactions .
Biological Activity
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound with significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12N2O
- CAS Number : 676994-61-9
This compound belongs to the naphthyridine family, which is known for diverse biological activities. Its unique methoxy substitution contributes to its distinct chemical and biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors that play critical roles in cellular processes. For example:
- Anticancer Activity : The compound interferes with DNA replication and repair mechanisms in cancer cells.
- Antimicrobial Effects : It exhibits significant antimicrobial activity against various bacterial strains .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies indicate its efficacy against both gram-positive and gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 0.008 |
| Pseudomonas aeruginosa | 21.27 |
These results suggest that this compound could be a promising candidate for developing new antibiotics .
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit potent anticancer effects. In particular:
- A study showed that certain analogs of this compound inhibited tumor growth in in vivo models.
- Compounds were found to have an ED50 value significantly lower than standard chemotherapeutics .
Case Studies
- Antimycobacterial Activity : A series of modified naphthyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative showed a MIC of 0.25 µg/mL, indicating strong potential for treating tuberculosis .
- Neuroprotective Effects : Several studies have explored the neuroprotective effects of naphthyridine derivatives against neurodegenerative diseases like Alzheimer's. These compounds demonstrated the ability to inhibit acetylcholinesterase activity effectively .
Applications in Drug Development
The versatility of this compound makes it an attractive scaffold for drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
